2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-fluorophenyl)acetamide
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Overview
Description
2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-fluorophenyl)acetamide is a synthetic organic compound that features a benzofuran moiety, an oxazole ring, and a fluorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-fluorophenyl)acetamide typically involves the following steps:
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenol derivatives and acetylenes.
Oxazole Ring Formation: The oxazole ring is often formed via cyclization reactions involving nitriles and aldehydes or ketones.
Coupling Reactions: The benzofuran and oxazole moieties are then coupled together using appropriate reagents and catalysts.
Introduction of Fluorophenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-fluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds containing the benzofuran moiety, such as psoralen and angelicin, are known for their biological activities.
Oxazole Derivatives: Compounds with the oxazole ring, such as oxaprozin, have various pharmacological properties.
Fluorophenyl Compounds: Fluorophenyl-containing compounds, such as fluoxetine, are widely used in medicine.
Uniqueness
2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-fluorophenyl)acetamide is unique due to its combination of benzofuran, oxazole, and fluorophenyl groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O3/c20-13-5-3-6-14(9-13)21-19(23)11-15-10-18(25-22-15)17-8-12-4-1-2-7-16(12)24-17/h1-10H,11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFHIEXRXOGLGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CC(=O)NC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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